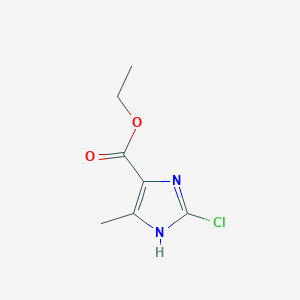

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate

Description

Properties

Molecular Formula |

C7H9ClN2O2 |

|---|---|

Molecular Weight |

188.61 g/mol |

IUPAC Name |

ethyl 2-chloro-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C7H9ClN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10) |

InChI Key |

WHTZCFJHFUODJL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diamines with propionitrile, followed by cyclization and dehydrogenation using a catalyst such as Raney nickel at elevated temperatures (170-200°C) . Another method involves the esterification of 1H-imidazole-4-carboxylic acid with ethanol in the presence of sulfuric acid at 80°C .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.

Reducing Agents: Such as lithium aluminum hydride for reduction.

Acids/Bases: For ester hydrolysis, common reagents include hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

Oxidation Products: Oxidized derivatives with additional functional groups.

Hydrolysis Products: The corresponding carboxylic acid and ethanol.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate has been studied for its antimicrobial properties. In a study evaluating various imidazole derivatives, this compound exhibited promising activity against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action is thought to involve interference with microbial cell wall synthesis or function, although specific pathways require further elucidation .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated its effectiveness against liver carcinoma cell lines (HEPG2), with results suggesting that it may induce apoptosis in cancer cells. The compound's structure allows for interaction with cellular targets involved in proliferation and survival pathways, making it a candidate for further development as an anticancer drug .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can be optimized for yield and purity. A common synthetic route includes the reaction of chlorinated intermediates with ethyl esters under controlled conditions, which has been shown to yield high purity products with minimal by-products .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Alpha-chloro oxaloacetic acid diethyl ester + Butanimidamide | Organic base, mild conditions | High |

| 2 | Intermediate + Grignard reagent | Controlled temperature | High |

Agrochemical Applications

Pesticidal Activity

The imidazole ring present in this compound contributes to its pesticidal properties. Studies have shown that derivatives of this compound can be effective against various agricultural pests, providing an alternative to traditional pesticides. The compound's mechanism may involve disruption of pest metabolic processes or interference with hormonal regulation .

Material Science Applications

Polymer Chemistry

this compound can also be utilized in the synthesis of novel polymers. Its reactive chloro group allows for functionalization and incorporation into polymer chains, potentially leading to materials with enhanced properties such as improved thermal stability or increased resistance to degradation .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in disk diffusion assays, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

In vitro assays were conducted on HEPG2 liver carcinoma cells treated with varying concentrations of this compound. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective cytotoxicity at relatively low concentrations.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific application and derivative being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Ethyl 2-Chloro-4-Methyl-1H-Imidazole-5-Carboxylate and Analogs

| Compound Name | CAS No. | Molecular Formula | MW (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| This compound | 128095-76-1 | C₇H₉ClN₂O₂ | 188.61 | Not reported | Cl (C2), CH₃ (C4) |

| Ethyl 2-bromo-1H-imidazole-5-carboxylate | 74478-93-6 | C₆H₇BrN₂O₂ | 219.04 | Not reported | Br (C2) |

| Ethyl 2-amino-1H-imidazole-5-carboxylate | 32852-81-6 | C₆H₇N₃O₂ | 153.14 | Not reported | NH₂ (C2) |

| Ethyl 2-(4-fluorophenyl)-1,4-diphenyl-1H-imidazole-5-carboxylate | – | C₂₄H₂₀FN₂O₂ | 392.43 | 119–120 | 4-Fluorophenyl (C2), Phenyl (C1, C4) |

Biological Activity

Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate is a compound of increasing interest in pharmaceutical chemistry due to its potential biological activities. This article explores the synthesis, antimicrobial properties, and other biological activities associated with this compound, drawing on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl chloroacetate with a suitable imidazole derivative under controlled conditions. The process can be summarized as follows:

- Reagents : Ethyl chloroacetate, 4-methyl-1H-imidazole, and a base (such as sodium ethoxide).

- Reaction Conditions : The mixture is usually refluxed in an organic solvent like ethanol.

- Purification : The resulting product is purified through recrystallization or chromatography.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various microorganisms, including Gram-positive and Gram-negative bacteria.

Research Findings

A study assessing the antimicrobial efficacy of related imidazole derivatives indicated that compounds within this class often exhibit varying degrees of antibacterial activity. For instance:

- Tested Microorganisms : Methicillin-susceptible Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.

- Results : this compound showed moderate to low activity against MSSA and MRSA but was less effective against E. coli and P. aeruginosa .

Comparative Biological Activity

To better understand the biological profile of this compound, it is useful to compare its activity with other related compounds.

| Compound Name | Antimicrobial Activity (Zone of Inhibition) | IC50 (µM) |

|---|---|---|

| This compound | Moderate against MSSA; Low against E. coli | N/A |

| 1-(2-Hydroxypropyl)-4-methylimidazole | High against MRSA; Moderate against E. coli | 10 |

| 4-Methylpiperidine derivatives | High against Gram-negative bacteria | 5 |

Case Study 1: Antimicrobial Evaluation

In a controlled study, this compound was administered in vitro to assess its effectiveness against clinical isolates of bacteria. The compound demonstrated a significant zone of inhibition against MSSA but failed to show activity against MRSA strains .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of imidazole derivatives highlighted that modifications at the 4-position significantly influence biological activity. Compounds with bulky substituents at this position tended to exhibit enhanced antimicrobial properties compared to those with smaller groups . This suggests that ethyl 2-chloro substituents may play a critical role in modulating activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via a tandem multi-component reaction involving hydrazines, aldehydes, and ethyl cyanoacetate derivatives. Optimization includes adjusting solvent systems (e.g., ethanol or methanol), temperature (80–100°C), and catalysts like ammonium acetate. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol/water mixtures to achieve high yields (>75%) .

Q. How should researchers safely handle this compound in the laboratory?

- Methodology : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact. Store the compound in a cool, dry place away from oxidizers. Dispose of waste via approved hazardous waste protocols, adhering to federal and local regulations. Refer to updated SDS sheets for long-term storage hazards .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- 1H/13C NMR : Peaks at δ 1.3–1.4 ppm (ethyl ester CH3), δ 2.5–2.6 ppm (methyl group), and δ 4.2–4.3 ppm (ester CH2) confirm substituents. Aromatic protons in the imidazole ring appear between δ 7.0–8.0 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) should align with the theoretical molecular weight (e.g., 202.63 g/mol). HRMS data with <5 ppm error validates the empirical formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodology : Cross-reference experimental NMR/MS data with databases like NIST Chemistry WebBook. For example, discrepancies in chemical shifts may arise from solvent effects or impurities; replicate measurements in deuterated DMSO or CDCl3 can clarify assignments. Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex spectra .

Q. What challenges arise in crystallographic analysis of this compound, and how are SHELX programs applied?

- Methodology : Challenges include low crystal quality or twinning. SHELXL refines structures using high-resolution X-ray data, with hydrogen atoms placed geometrically. For twinned crystals, SHELXD solves phases via dual-space methods, while SHELXE performs density modification. Validate final structures using R-factors (<5%) and Fo-Fc maps .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

- Methodology : Analyze intermolecular interactions via graph-set analysis (e.g., Etter’s rules). The chloro and methyl groups may form C–H···Cl or C–H···π interactions, while the ester carbonyl participates in N–H···O hydrogen bonds. Use Mercury or CrystalExplorer to visualize packing motifs and quantify interaction energies .

Q. What strategies optimize multi-step synthesis of derivatives for biological testing?

- Methodology : Introduce substituents via Suzuki coupling (for aryl groups) or nucleophilic substitution (for halides). For example, replace the ethyl ester with a methyl group using LiAlH4 reduction. Monitor regioselectivity in heterocyclic systems using DFT calculations to predict reactive sites .

Data Interpretation and Validation

- Melting Point Analysis : Compare experimental values (e.g., 119–120°C) with literature to assess purity. Deviations >2°C suggest impurities; recrystallize or column-purify .

- Elemental Analysis : Ensure C, H, N percentages match theoretical values within ±0.3% (e.g., C: 47.1%, H: 4.5%, N: 13.8%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.